An In-depth Technical Guide to the Chemical and Physical Properties of 3,7-Dimethyl-1-octanol
An In-depth Technical Guide to the Chemical and Physical Properties of 3,7-Dimethyl-1-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-octanol, also known as tetrahydrogeraniol, is a saturated monoterpenoid alcohol. It is a colorless liquid with a mild, waxy, rose-like odor. This compound and its esters are valued in the fragrance and flavor industries for their stability and pleasant scent profiles. Beyond its use in perfumery, its physical and chemical properties make it a subject of interest in various fields of chemical research, including as a starting material for the synthesis of other organic molecules and as a potential biofuel additive. This guide provides a comprehensive overview of the core chemical and physical properties of 3,7-Dimethyl-1-octanol, detailed experimental protocols for their determination, and workflows for its synthesis and analysis.
Chemical and Physical Properties
The fundamental physicochemical properties of 3,7-Dimethyl-1-octanol are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Sweet, rose-like | [2] |
| Boiling Point | 212.5 °C (at 760 mmHg) | |
| 98-99 °C (at 9 mmHg) | ||
| Melting Point | -70 °C (estimated) | |
| Density | 0.828 g/mL (at 20 °C) | |
| Refractive Index (n_D²⁰) | 1.435 - 1.437 | [2] |
| Vapor Pressure | <0.1 mmHg (at 20 °C) | |
| Flash Point | 97 °C (206.6 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils. | [2] |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Displays characteristic signals for a primary alcohol with a branched alkyl chain. |
| ¹³C NMR | Shows 10 distinct carbon signals corresponding to the molecular structure. |
| FTIR | Exhibits a strong, broad absorption band for the O-H stretch and characteristic C-H stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum shows fragmentation patterns typical for a primary alcohol. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of 3,7-Dimethyl-1-octanol, its synthesis, and its analytical characterization.
Determination of Physical Properties
This method covers the determination of the equilibrium boiling point of a liquid at atmospheric pressure.
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Apparatus:
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100-mL round-bottom flask
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Heating mantle
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Reflux condenser
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Calibrated thermometer or thermocouple
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Boiling chips
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Procedure:
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Place 60 mL of 3,7-Dimethyl-1-octanol and a few boiling chips into the round-bottom flask.
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Assemble the apparatus with the flask in the heating mantle and the condenser attached vertically.
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Insert the thermometer through the condenser so that the bulb is immersed in the liquid, but not touching the bottom of the flask.
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Apply heat to the flask to bring the liquid to a boil.
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Adjust the heat to maintain a steady reflux rate.
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Allow the temperature to stabilize and record the boiling point to the nearest 0.1 °C.
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Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).
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This method utilizes an oscillating U-tube density meter for a precise measurement.
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Apparatus:
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Oscillating U-tube density meter
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Constant temperature bath
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Syringe for sample injection
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Procedure:
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Calibrate the density meter with dry air and distilled water at the desired temperature (e.g., 20 °C).
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Ensure the measuring cell is clean and dry.
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Inject the 3,7-Dimethyl-1-octanol sample into the measuring cell using a syringe, avoiding the introduction of air bubbles.
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Allow the sample to thermally equilibrate within the cell.
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Record the density reading provided by the instrument.
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Clean the cell thoroughly with an appropriate solvent (e.g., ethanol followed by acetone) and dry it before the next measurement.
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This method describes the measurement of the refractive index of transparent liquids.
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Apparatus:
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Abbe refractometer with a circulating temperature bath
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Sodium light source (D-line, 589 nm)
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Dropper
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Procedure:
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Turn on the refractometer and the circulating bath, setting the temperature to 20 °C. Allow the instrument to equilibrate.
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Calibrate the refractometer using a standard of known refractive index.
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Open the prism assembly and clean the surfaces of both the refracting and illuminating prisms with a soft tissue and an appropriate solvent (e.g., ethanol).
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Apply a few drops of 3,7-Dimethyl-1-octanol to the surface of the illuminating prism.
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Close the prism assembly securely.
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Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
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Read the refractive index from the instrument's scale.
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This method is suitable for determining the water solubility of substances.
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Apparatus:
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Mechanical shaker or magnetic stirrer
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Constant temperature bath or room
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Centrifuge
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Analytical instrument for quantification (e.g., Gas Chromatography)
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Procedure:
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Add an excess amount of 3,7-Dimethyl-1-octanol to a known volume of distilled water in a flask.
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Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).
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After agitation, allow the mixture to stand to let the phases separate.
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Centrifuge an aliquot of the aqueous phase to remove any dispersed micro-droplets of the undissolved alcohol.
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Carefully remove a sample from the aqueous phase for analysis.
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Determine the concentration of 3,7-Dimethyl-1-octanol in the aqueous sample using a calibrated analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).
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The determined concentration represents the water solubility of the compound at the experimental temperature.
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Synthesis of 3,7-Dimethyl-1-octanol
A common and efficient method for the synthesis of 3,7-Dimethyl-1-octanol is the catalytic hydrogenation of citronellol (B86348). This process saturates the carbon-carbon double bond present in citronellol.
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Materials:
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Citronellol
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Palladium on carbon (5% Pd/C) catalyst
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Ethanol (solvent)
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Hydrogen gas
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Hydrogenation apparatus (e.g., Parr hydrogenator)
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Procedure:
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In a pressure-resistant reaction vessel, dissolve citronellol in ethanol.
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Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the citronellol.
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Seal the reaction vessel and connect it to the hydrogenation apparatus.
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Purge the vessel with hydrogen gas to remove the inert atmosphere.
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Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
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Stir the reaction mixture vigorously at room temperature or with gentle heating.
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Monitor the reaction progress by observing the uptake of hydrogen gas or by analyzing aliquots of the reaction mixture using GC-MS.
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Once the reaction is complete (no more hydrogen uptake and disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Remove the solvent (ethanol) from the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by vacuum distillation to obtain pure 3,7-Dimethyl-1-octanol.
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Analytical Characterization
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Instrument: Gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane (B92381) or ethanol), split or splitless injection depending on the concentration.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
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Hold: 5 minutes at 250 °C.
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MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
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Data Acquisition:
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Scan Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Procedure:
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Record a background spectrum of the clean, empty ATR crystal.
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Place a drop of 3,7-Dimethyl-1-octanol on the crystal.
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Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
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Instrument: NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for good signal-to-noise.
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¹³C NMR:
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Acquire a proton-decoupled carbon spectrum.
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A larger number of scans will be required compared to the ¹H NMR spectrum.
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DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.
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Visualizations
Synthesis of 3,7-Dimethyl-1-octanol
The following diagram illustrates the synthesis of 3,7-Dimethyl-1-octanol from Citronellol via catalytic hydrogenation.
